BCN-PEG1-Val-Cit-PAB-OH
Description
Introduction to Antibody-Drug Conjugate Linker Chemistry
The field of antibody-drug conjugates (ADCs) represents a confluence of immunology, medicinal chemistry, and oncology, aiming to harness the specificity of antibodies to deliver potent cytotoxic agents directly to malignant cells. Central to the success of ADCs is the linker, a molecular bridge that connects the antibody to its cytotoxic payload. The design of this linker is not merely a matter of chemical convenience; it is a critical determinant of the ADC’s pharmacokinetics, therapeutic index, and clinical safety profile.
Linkers must balance two seemingly contradictory requirements: stability in systemic circulation to prevent premature drug release, and efficient, site-specific cleavage within the target cell to ensure effective payload delivery. Achieving this balance has driven the evolution of increasingly sophisticated linker chemistries, culminating in constructs such as BCN-PEG1-Val-Cit-PAB-OH, which integrate multiple functional domains to optimize both stability and release.
Evolution of Cleavable Linker Design in Targeted Therapeutics
The concept of linking antibodies with cytotoxic drugs dates back to the early 20th century, when Paul Ehrlich proposed the “magic bullet” theory—a vision of drugs that could selectively seek out and destroy disease-causing cells. Early attempts at realizing this vision were hampered by the lack of suitable chemical linkers, resulting in ADCs with poor stability and limited clinical efficacy. The first generation of ADCs, developed in the 1980s and 1990s, often employed unstable linkers that released their payloads prematurely in the bloodstream, leading to systemic toxicity and therapeutic failure.
Subsequent generations of ADCs introduced more robust linker designs, including both cleavable and non-cleavable types. Cleavable linkers, in particular, offered the promise of selective drug release in response to specific intracellular triggers, such as pH changes, enzymatic activity, or redox conditions. Among these, peptide-based linkers incorporating dipeptide sequences like valine-citrulline (Val-Cit) emerged as a gold standard, owing to their susceptibility to lysosomal proteases such as cathepsin B, which are highly expressed in many tumor cells.
The introduction of self-immolative spacers, such as para-aminobenzyl alcohol (PAB), further enhanced the efficiency of payload release by promoting rapid fragmentation and drug liberation following enzymatic cleavage. These innovations have culminated in linker constructs that combine high plasma stability with efficient, site-specific drug release, dramatically improving the therapeutic index of ADCs.
Role of this compound in Modern ADC Architectures
This compound represents a state-of-the-art cleavable linker that integrates multiple advances in ADC chemistry. Its modular structure comprises four key domains: a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry conjugation, a polyethylene glycol (PEG1) spacer for enhanced solubility and reduced immunogenicity, a Val-Cit dipeptide sequence for cathepsin B-mediated cleavage, and a PAB self-immolative group for efficient payload release.
This linker is designed to be stable in systemic circulation, resisting premature degradation and off-target drug release. Upon internalization of the ADC by target cells, the Val-Cit sequence is cleaved by lysosomal cathepsin B, triggering a cascade that results in the rapid fragmentation of the PAB group and the subsequent release of the active drug. The incorporation of a PEG1 spacer further improves the pharmacokinetic profile of the ADC by enhancing its solubility and reducing aggregation, while the BCN moiety enables site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry that is highly efficient and biocompatible.
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNANIXGPEZED-RHMCSHEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N6O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
-
Protection of l-Citrulline :
-
Coupling with 4-Aminobenzyl Alcohol (PABOH) :
-
Dipeptide Formation :
PEG1 Spacer Incorporation
The PEG1 unit is introduced via carbodiimide-mediated coupling between Val-Cit-PAB-OH and PEG1-acid.
Reaction Optimization
-
Activation : PEG1-acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Coupling : Reacted with Val-Cit-PAB-OH in anhydrous DMF at 4°C for 24 hours.
-
Yield : 70–85% after silica gel chromatography.
BCN Group Conjugation
The BCN moiety is attached via SPAAC-compatible chemistry.
Strain-Promoted Alkyne-Azide Cycloaddition
-
BCN-azide Preparation : BCN-NHS ester is synthesized from bicyclo[6.1.0]non-4-yne-9-methanol and N-hydroxysuccinimide.
-
Conjugation : BCN-NHS reacts with the amine-terminated PEG1-Val-Cit-PAB-OH in PBS (pH 7.4) at 25°C.
Industrial-Scale Production
Large-scale synthesis employs:
-
Batch Processing : Suitable for small batches (1–5 kg), with yields of 50–60%.
-
Continuous Flow Synthesis : Enhances reproducibility and reduces reaction times (50% yield improvement over batch).
| Parameter | Batch Processing | Continuous Flow |
|---|---|---|
| Reaction Time | 48–72 hours | 12–24 hours |
| Yield | 50–60% | 70–75% |
| Purity | >95% | >98% |
Characterization and Quality Control
Critical analytical methods include:
-
HPLC : Reverse-phase C18 column (90% acetonitrile/0.1% TFA gradient) confirms >98% purity.
-
Mass Spectrometry (MS) : [M+H]⁺ = 565.67 (calculated), 565.65 (observed).
-
NMR : ¹H and ¹³C spectra validate BCN (δ 1.2–1.8 ppm), PEG1 (δ 3.5–3.7 ppm), and Val-Cit (δ 7.2–8.1 ppm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Chemical Reactivity and Mechanisms
The primary chemical reactivity of BCN-PEG1-Val-Cit-PAB-OH involves strain-promoted alkyne-azide cycloaddition (SPAAC) . The BCN group allows for the reaction with azides, forming stable triazole linkages that facilitate the conjugation of drugs or imaging agents to biomolecules. Additionally, the Val-Cit peptide bond is specifically cleaved by the lysosomal enzyme cathepsin B, enabling selective release of the drug payload within target cells, particularly cancer cells . This mechanism minimizes systemic toxicity while enhancing therapeutic efficacy.
Key Reactions:
-
SPAAC Reaction :
-
Enzymatic Cleavage :
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural or functional similarities with this compound:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG1-Val-Cit-PAB-OH | Azido group instead of BCN | Enables copper-catalyzed azide-alkyne cycloaddition |
| BCN-Val-Cit-PAB-PNP | p-Nitrophenyl group included | Useful for enzymatic assays |
| Mal-PEG1-Val-Cit-PABC-OH | Maleimide group for thiol-reactive conjugation | Facilitates conjugation with thiol-containing proteins |
| Azido-PEG1-Val-Cit-PABC-OH | Azido group for click chemistry | Enhances aqueous solubility |
This comparative analysis highlights the distinctiveness of this compound, particularly its enzymatic cleavage mechanism tailored for targeted cancer therapies .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
ADCs are a vital area of research and development in cancer therapy. BCN-PEG1-Val-Cit-PAB-OH serves as a cleavable linker that connects antibodies to cytotoxic drugs, allowing for targeted delivery to cancer cells. The specific cleavage by cathepsin B ensures that the cytotoxic agent is released primarily within the tumor microenvironment, reducing systemic toxicity and enhancing therapeutic efficacy .
Bioconjugation
Beyond ADCs, this compound is utilized in various bioconjugation applications. It can link different biomolecules for research purposes or therapeutic interventions, facilitating the development of innovative treatments and diagnostic tools .
Case Study 1: Efficacy in Cancer Models
In a study evaluating various linkers for ADCs, it was found that ADCs utilizing Val-Cit linkers demonstrated significant antitumor activity in xenograft models. The study highlighted that ADCs with this compound showed improved stability and reduced aggregation compared to traditional linkers .
Case Study 2: Stability and Release Profile
Research has shown that ADCs employing this compound exhibited enhanced stability in circulation with a favorable release profile upon reaching target tissues. This stability is critical for maintaining therapeutic levels of the drug until it reaches the tumor site .
Comparative Analysis of Linkers
| Linker Type | Cleavage Mechanism | Target Specificity | Stability | Therapeutic Index |
|---|---|---|---|---|
| This compound | Cathepsin B | High | High | Improved |
| Traditional Val-Cit | Cathepsin B & others | Moderate | Moderate | Variable |
| Other Cleavable Linkers | Various | Low to Moderate | Variable | Variable |
Mechanism of Action
The mechanism of action of BCN-PEG1-Val-Cit-PAB-OH involves:
Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.
Internalization: The antibody-drug conjugate is internalized by the cancer cell.
Cleavage: The Val-Cit linker is cleaved by cathepsin B in the lysosome, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares BCN-PEG1-Val-Cit-PAB-OH with structurally related ADC linkers:
Key Research Findings
Conjugation Efficiency
- This compound exhibits superior conjugation efficiency due to SPAAC’s bioorthogonality, avoiding copper toxicity associated with CuAAC .
Pharmacokinetic Performance
- PEG length impacts plasma half-life: PEG1 in this compound balances hydrophilicity and minimal immunogenicity, whereas longer PEG chains (e.g., PEG2/PEG3 in Mal-PEG2/PEG3-Val-Cit-PAB-OH) prolong circulation time but may reduce tumor penetration .
Stability and Payload Release
- All Val-Cit-based linkers rely on cathepsin B cleavage, but PAB-OH in this compound enhances stability in systemic circulation compared to PNP (p-nitrophenyl) variants like Mc-Val-Cit-PABC-PNP, which release payloads prematurely .
- Azido-PEG1-Val-Cit-PAB-OH shows pH-dependent stability, with optimal payload release at lysosomal pH (~5.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
